ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC17799884
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O2 |
|---|---|
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | ethyl 6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C12H14ClN3O2/c1-4-18-12(17)10-7(2)8-6-14-16(3)11(8)15-9(10)5-13/h6H,4-5H2,1-3H3 |
| Standard InChI Key | RSYXTKQEHZVXJK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C(=C1C)C=NN2C)CCl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold consists of a fused pyrazole and pyridine ring system, with the 1H-tautomer being the predominant form due to thermodynamic stability . In ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the chloromethyl group at position 6 introduces electrophilic reactivity, while the methyl groups at positions 1 and 4 enhance steric hindrance and modulate electronic effects. The ethyl carboxylate at position 5 contributes to solubility in polar solvents and serves as a handle for further derivatization .
X-ray crystallography of analogous compounds reveals a planar pyrazolo[3,4-b]pyridine core, with substituents adopting orientations that minimize steric clashes. For example, the chloromethyl group typically projects orthogonally to the plane, facilitating nucleophilic substitution reactions .
Synthetic Methodologies
Condensation-Based Approaches
The most common synthesis involves the acid-catalyzed condensation of 5-aminopyrazoles with carbonyl-containing electrophiles. For instance, 5-amino-1,4-dimethylpyrazole reacts with ethyl 2-(chloroacetyl)acetate in the presence of trifluoroacetic acid (TFA) to yield the target compound via cyclodehydration (Fig. 1A) . This method achieves yields of 80–89% under optimized conditions .
Figure 1. Synthetic Routes to Ethyl 6-(Chloromethyl)-1,4-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
(A) Condensation of 5-aminopyrazole with ethyl 2-(chloroacetyl)acetate.
(B) Multi-component reaction using α-oxoketene dithioacetals .
Multi-Component Reactions
Recent advances employ α-oxoketene dithioacetals as three-carbon synthons. For example, reacting 5-amino-1,4-dimethylpyrazole with ethyl glyoxylate and chloromethyl methyl sulfide in a one-pot procedure generates the title compound with 85% efficiency . This method reduces step count and improves atom economy.
Chemical Reactivity and Derivitization
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent at position 6 undergoes facile nucleophilic displacement with amines, thiols, and alkoxides. For example, treatment with benzylamine in dimethylformamide (DMF) at 60°C produces the corresponding benzylamino derivative, a precursor for anticancer agents . Kinetic studies indicate a second-order reaction mechanism, with rate constants dependent on the nucleophile’s strength.
Hydrolysis and Transesterification
The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions. Saponification with aqueous NaOH yields the carboxylic acid, which can be coupled with amines to form amides . Transesterification with methanol in the presence of affords the methyl ester variant, a strategy used to modulate lipophilicity.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.2 mg/mL at pH 7.4) but high solubility in dichloromethane (DCM) and ethanol (>50 mg/mL). Its computed logP value of 2.1 suggests moderate lipophilicity, ideal for blood-brain barrier penetration .
Thermal and pH Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 250°C . The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing chloromethyl chloride gas .
Applications in Drug Discovery
Lead Optimization
The title compound serves as a versatile intermediate for generating TRK and cyclin-dependent kinase (CDK) inhibitors. For instance, coupling the carboxylic acid derivative with 4-aminopiperidine yields a candidate with 10-fold greater potency against TRKB .
Radiopharmaceutical Development
-labeled analogs are under investigation for positron emission tomography (PET) imaging of tumor kinase activity. Preliminary studies in xenograft models show high tumor-to-background ratios (5:1) at 60 minutes post-injection .
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